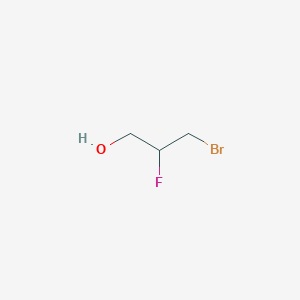
Glucosylceramide (d18:1/22:0)
Descripción general
Descripción
Glucosylceramide Synthases and Biosynthesis
Glucosylceramide (GlcCer) is a membrane lipid present in a wide range of eukaryotic organisms and a few bacteria. Its physiological functions are well-documented in mammalian cells, but less is known about its roles in plants, fungi, and bacteria. A systematic functional analysis of a glycosyltransferase gene family across various species revealed that deletion of these genes in certain fungi resulted in the complete loss of GlcCer. The study identified novel glucosylceramide synthase genes responsible for the biosynthesis of GlcCer with different fatty acid chain lengths, which are crucial for the transport and function of sphingolipids .
Molecular Structure and Synthesis Strategies
The synthesis of GlcCer involves the formation of adjacent stereocenters and the construction of trans-configured double bonds. A novel strategy employing asymmetric allylboration and ring-closing alkene metathesis has been described, which allows for excellent stereochemical control in the synthesis of GlcCer. This method has been used to synthesize D,L-glucosylceramide, a glycosphingolipid, with high precision in the molecular structure .
Interaction with Cholesterol and Membrane Organization
GlcCer has been shown to interact with cholesterol (Chol) and modulate cellular events by forming specialized domains within membranes. A study investigating the interplay between GlcCer and Chol revealed that GlcCer can segregate into tightly packed gel domains, influencing the phase behavior of membrane mixtures. This interaction is pH-dependent and has implications for domain formation and membrane organization in biological systems .
Biological Properties and Fungal Specificity
Fungal GlcCer plays a significant role in cell division, alkaline tolerance, hyphal formation, and spore germination, which are all related to fungal virulence. The structure of fungal GlcCer is distinct from that in other organisms and is synthesized by fungal-specific enzymes. This makes GlcCer a potential target for antifungal compounds with broad-spectrum activity .
Novel Structural Variants from Marine Organisms
A unique form of GlcCer with a novel tri-unsaturated long-chain base has been identified in the spermatozoa of the starfish, Asterias amurensis. This discovery of a glucosylceramide with a different molecular structure expands the understanding of the diversity of GlcCer in nature .
Biophysical Properties of Glucosylceramide
The biophysical properties of GlcCer are crucial for its role in regulating cell physiology. Studies have shown that GlcCer can induce changes in membrane properties, such as increasing the order of the fluid phase and promoting the formation of gel domains. These alterations in membrane structure are hypothesized to be involved in GlcCer's mechanism of action .
Enzymatic Assay and Glucosylceramide Synthase Properties
The assay of glucosylceramide synthase, a key enzyme in the formation of glycosphingolipids, is essential for understanding the biosynthesis of GlcCer. The development of a reliable assay for this enzyme, coupled with its recent sequencing, will aid in the exploration of glycosphingolipid-dependent cellular functions and the identification of therapeutic targets for sphingolipid storage disorders .
Metabolic Pathways and Synthetic Analogs
The synthesis of glucosylsphingosine, an analog of GlcCer, has been studied in cultured fibroblasts. The pathway involves both glucosylation of sphingosine and deacylation of GlcCer. This research provides insights into the metabolic pathways of GlcCer and its analogs, which could have implications for the development of metabolic tracers and tumor-localizing agents .
Radiolabeled Glucosylceramide Analogs
The synthesis of radiolabeled β-D-glucosyl fluoride using the radionuclide 18F has been described. This glucose analog, which is structurally related to GlcCer, is of interest for its potential use as a metabolic tracer and in tumor localization. The development of such analogs could contribute to medical imaging and the study of glycosphingolipid metabolism .
Aplicaciones Científicas De Investigación
Skin Health and Ceramide Production
Glucosylceramide (d18:1/22:0) has been studied for its role in skin health, particularly in promoting ceramide production. One study found that sphingoids derived from konjac glucosylceramide, such as 4,8-sphingadienine and 4-hydroxy-8-sphingenine, stimulated ceramide production in the skin. These sphingoids activated genes related to de novo ceramide synthesis and enhanced the differentiation of keratinocytes, ultimately increasing ceramide production in a 3-dimensional human skin model (Shirakura et al., 2012).
Role in Fungal Growth and Pathogenesis
Glucosylceramides are crucial for the growth and virulence of certain fungi. A study on Penicillium digitatum revealed that the deletion of the gene encoding GlcCer synthase resulted in reduced growth, sporulation, and virulence, suggesting the essential role of GlcCers in fungal development and pathogenicity (Zhu et al., 2014).
Presence in Plants and Foodstuffs
Glucosylceramides containing different sphingoid bases and fatty acids are prevalent in plants like maize and rice. These components have been characterized using ion trap mass spectrometry, indicating their presence and structural diversity in higher plants (Sugawara et al., 2010).
Parkinson's Disease Research
In Parkinson's disease research, a study evaluated glucosylceramide levels in cerebrospinal fluid. It found no accumulation of specific glucosylceramide subspecies in Parkinson's disease patients, suggesting that glucosylceramide accumulation may not be associated with the disease (Niimi et al., 2020).
Influence on Moisturizing and Barrier Function of Skin
Research has demonstrated that dietary glucosylceramide from sources like rice can improve skin conditions such as transepidermal water loss and barrier function. This improvement is linked to the enhancement of glucosylceramide metabolism in the epidermis (Shimoda et al., 2012).
Mecanismo De Acción
Target of Action
Glucosylceramide (d18:1/22:0) is an endogenous glucosylceramide . It primarily targets skin lipid membranes, where it plays a crucial role in maintaining the water permeability barrier .
Mode of Action
The interaction of Glucosylceramide (d18:1/22:0) with its targets results in the maintenance of the water permeability barrier of the skin . This is crucial for preventing excessive water loss and maintaining skin hydration.
Biochemical Pathways
Glucosylceramide (d18:1/22:0) is a precursor in the synthesis of lactosylceramide, as well as oligoglycolipids and gangliosides . These compounds are involved in various biochemical pathways that contribute to the normal functioning of cells.
Result of Action
The molecular and cellular effects of Glucosylceramide (d18:1/22:0)'s action primarily involve the maintenance of the skin’s water permeability barrier . This helps to prevent excessive water loss from the skin, thereby maintaining skin hydration and health.
Action Environment
The action, efficacy, and stability of Glucosylceramide (d18:1/22:0) can be influenced by various environmental factors. For instance, its expression increases in the brain of rats when Phospholipase A2 (PLA2) type XIIA is knocked down . In human athletes, plasma levels of Glucosylceramide (d18:1/22:0) increase during exercise and return to basal levels during recovery .
Propiedades
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43+,44-,45+,46+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGARKIIFOHVPF-CNUVFPMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H89NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | GlcCer(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | GlcCer(d18:1/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

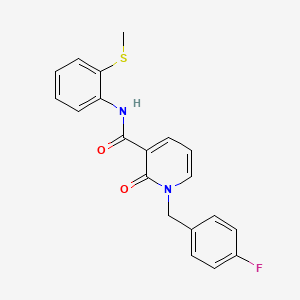

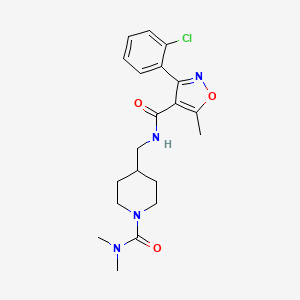

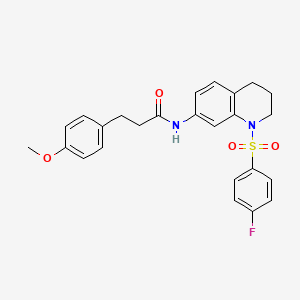

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)
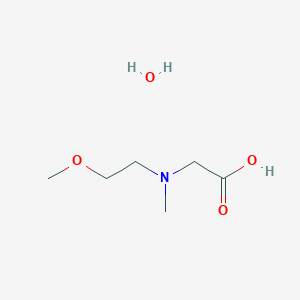
![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)
